molecular formula C18H20N2O3S B2469368 4-(1,1-dioxothiazinan-2-yl)-N-(2-methylphenyl)benzamide CAS No. 899756-83-3

4-(1,1-dioxothiazinan-2-yl)-N-(2-methylphenyl)benzamide

Cat. No. B2469368
CAS RN: 899756-83-3
M. Wt: 344.43
InChI Key: WNXZJZUZVYJJLB-UHFFFAOYSA-N
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Description

4-(1,1-dioxothiazinan-2-yl)-N-(2-methylphenyl)benzamide, also known as DTBM-MP, is a chemical compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Anticancer Activity

A study by Ravinaik et al. (2021) explored the synthesis of benzamide derivatives, including compounds structurally related to 4-(1,1-dioxothiazinan-2-yl)-N-(2-methylphenyl)benzamide. These compounds showed significant anticancer activity against various cancer cell lines, demonstrating their potential as anticancer agents.

Antidiabetic Properties

The research conducted by Nomura et al. (1999) on benzamide derivatives related to 4-(1,1-dioxothiazinan-2-yl)-N-(2-methylphenyl)benzamide indicated antidiabetic properties. They identified compounds as potential antidiabetic agents, highlighting the relevance of such benzamide derivatives in diabetes treatment research.

Diuretic Activity

A study by Yar and Ansari (2009) investigated benzothiazole-2-carboxamide derivatives, closely related to the chemical structure of interest. Their findings indicated promising diuretic activity, suggesting potential applications in conditions requiring diuresis.

Antibacterial Activity

Zia-ur-Rehman et al. (2006) synthesized and tested similar benzamide derivatives for biological activity. Some compounds showed marked activity against bacteria like Bacillus subtilis, underlining their potential use in antibacterial therapies.

Antimicrobial and Antifungal Agents

In 2011, Ahmad et al. synthesized benzothiazine-3-carbohydrazide derivatives, showing moderate to significant anti-microbial and anti-fungal activities. This implies potential applications of similar benzamide compounds in the treatment of microbial and fungal infections.

properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-14-6-2-3-7-17(14)19-18(21)15-8-10-16(11-9-15)20-12-4-5-13-24(20,22)23/h2-3,6-11H,4-5,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXZJZUZVYJJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-dioxothiazinan-2-yl)-N-(2-methylphenyl)benzamide

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